molecular formula C17H14F3N3S2 B10973829 4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10973829
M. Wt: 381.4 g/mol
InChI Key: VFKBLOWAMLWHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ALLYL-3-(2-THIENYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a thienyl group, and a trifluoromethylbenzylsulfanyl group attached to the triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

4-ALLYL-3-(2-THIENYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the triazole ring .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar compounds to 4-ALLYL-3-(2-THIENYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE include other 1,2,4-triazoles with different substituents. For example, 3-trifluoromethyl-1,2,4-triazoles synthesized via photocycloaddition of sydnone with trifluoroacetonitrile and fused 3-trifluoromethyl-1,2,4-triazoles synthesized via base-promoted intermolecular [3 + 2] cycloaddition . The uniqueness of 4-ALLYL-3-(2-THIENYL)-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F3N3S2

Molecular Weight

381.4 g/mol

IUPAC Name

4-prop-2-enyl-3-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C17H14F3N3S2/c1-2-8-23-15(14-7-4-9-24-14)21-22-16(23)25-11-12-5-3-6-13(10-12)17(18,19)20/h2-7,9-10H,1,8,11H2

InChI Key

VFKBLOWAMLWHED-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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